Product packaging for Cefetecol(Cat. No.:CAS No. 117211-03-7)

Cefetecol

Cat. No.: B040832
CAS No.: 117211-03-7
M. Wt: 535.5 g/mol
InChI Key: ILZCDOYRDFDUPN-XUQRFURESA-N
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Description

Evolution of Antibiotic Development and the Challenge of Gram-Negative Resistance

The trajectory of antibiotic development has profoundly reshaped modern medicine, enabling the effective treatment of bacterial infections that once posed significant threats to human health. The scientific pursuit of antibacterials commenced in the late 1880s with Paul Ehrlich's pioneering work on synthetic chemotherapy, which led to the identification of salvarsan (B10784979) in 1910 as the first effective synthetic antibiotic for syphilis. fishersci.atwikipedia.orgrcsb.org The subsequent discovery of penicillin by Alexander Fleming in 1928, and its widespread production in the 1940s, ushered in the "Golden Age of Antibiotics" (spanning the early 1940s to the mid-1960s). This era was marked by the rapid discovery of numerous new antibiotic classes. fishersci.atwikipedia.orgrcsb.org

However, the extensive use and often misuse of antibiotics have inadvertently accelerated the natural process of antimicrobial resistance (AMR), a escalating global public health crisis. fishersci.atrcsb.org Gram-negative bacteria present a particularly formidable challenge due to their distinctive cell wall architecture, which incorporates an outer membrane. This outer membrane functions as a robust barrier, limiting the penetration of many conventional antibiotics and safeguarding the bacteria from their toxic effects. guidetopharmacology.orgmetabolomicsworkbench.orgfishersci.ca Gram-negative bacteria have evolved diverse mechanisms to resist antibiotics, including:

Enzymatic Inactivation: Production of enzymes such as β-lactamases and carbapenemases that chemically modify or degrade antibiotics. fishersci.camims.comwikipedia.orgeasychem.org

Efflux Pumps: Transporter systems that actively expel antibiotics from the bacterial cell, reducing their intracellular concentration. wikipedia.orgeasychem.orgwikidata.org

Outer Membrane Porin Modifications: Alterations in or loss of porin channels, which are crucial for the influx of hydrophilic antibiotics, thereby diminishing membrane permeability. fishersci.camims.comwikipedia.org

Target Site Alterations: Mutations within bacterial targets (e.g., penicillin-binding proteins, topoisomerases, ribosomes) that decrease antibiotic binding affinity or efficacy. mims.comwikipedia.orgeasychem.org

The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacterales (CRE), has severely limited therapeutic options and is recognized as a critical global health concern. researchgate.netciteab.comidrblab.netnih.gov This urgent unmet medical need has stimulated renewed research into innovative antibiotic delivery strategies.

Conceptual Framework of Siderophore-Mediated Antibiotic Uptake: The "Trojan Horse" Strategy

To circumvent the formidable outer membrane barrier characteristic of Gram-negative bacteria, a promising therapeutic strategy, termed the "Trojan Horse" approach, has been developed. wikipedia.orgwikidata.orgfishersci.canih.govuni.lu This concept leverages the bacteria's fundamental requirement for iron, an essential micronutrient vital for their growth, replication, and metabolic processes. wikipedia.orgwikidata.orgcenmed.com In environments where iron is scarce, such as within a host during an infection, bacteria synthesize and secrete small, high-affinity iron-chelating molecules known as siderophores. wikipedia.orguni.luwikipedia.orgcenmed.comresearchgate.net These siderophores form stable complexes with ferric iron (Fe³⁺), which are then actively transported into the bacterial cell through specific outer membrane siderophore receptors and the TonB-ExbB-ExbD energy-transducing protein complex. wikipedia.orguni.luwikipedia.orgresearchgate.netnih.govwikidata.orgguidetopharmacology.org

The "Trojan Horse" strategy involves chemically conjugating an antibiotic to a siderophore moiety. wikidata.orgfishersci.canih.govwikidata.orgwikidata.org By structurally mimicking the natural iron-siderophore complex, the antibiotic-siderophore conjugate is recognized by the bacterial iron transport systems and actively imported into the periplasmic space or cytoplasm. wikipedia.orgwikidata.orgfishersci.cauni.luwikipedia.orgresearchgate.netnih.govwikidata.orgguidetopharmacology.org This active transport mechanism effectively bypasses the conventional membrane permeability barriers and efflux pump systems that typically confer intrinsic resistance to many traditional antibiotics. wikidata.orguni.lu Consequently, this approach can lead to significantly enhanced antibacterial activity, including substantial reductions in minimum inhibitory concentrations (MICs) and restoration of susceptibility against MDR bacteria. wikidata.orgfishersci.cauni.lunih.gov Natural analogues of this strategy exist in sideromycins, which are antibiotics that naturally incorporate iron-siderophore complexes as their carriers. uni.luwikipedia.orgguidetopharmacology.org

Historical Development of Siderophore Cephalosporin (B10832234) Candidates: Cefetecol (GR69153) in Perspective

The pioneering concept of conjugating β-lactam antibiotics with siderophores emerged in the 1980s. This innovation was driven by the understanding that active transport via bacterial iron uptake systems could substantially improve antibiotic susceptibility. wikipedia.orgebi.ac.uk Initial research efforts concentrated on cephalosporins modified with simple catechol side chains, which demonstrated potent in vitro antibacterial activity, particularly against Pseudomonas aeruginosa. wikipedia.org

This compound, also identified by its development code GR69153, was a prominent broad-spectrum, fourth-generation parenteral cephalosporin antibacterial candidate. wikipedia.orgnih.govnih.gov Its design incorporated a catechol motif, enabling it to chelate iron and exploit the TonB-regulated bacterial iron transport system for active uptake into Gram-negative bacteria. wikipedia.orgebi.ac.uknih.govuni.lu This mechanism was specifically intended to overcome the outer membrane barrier and enhance its bactericidal efficacy, especially at low concentrations. uni.lu

In vitro studies confirmed that this compound (GR69153) exhibited potent activity against a diverse range of Gram-negative and Gram-positive bacteria. A multicenter study that compared GR69153 with ceftazidime (B193861) and ceftriaxone (B1232239) against 5,203 recent clinical isolates revealed that GR69153 was generally highly active. Its effective concentrations were often equivalent to or two to four-fold lower than those of the comparator cephalosporins against Gram-negative bacilli, with exceptions noted for Citrobacter freundii, Enterobacter cloacae, and Xanthomonas maltophilia. figshare.com Notably, against Pseudomonas aeruginosa, this compound demonstrated superior MIC values when compared to ceftazidime. figshare.com

Table 1: In Vitro Activity of this compound (GR69153) vs. Ceftazidime against Pseudomonas aeruginosa figshare.com

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound14
Ceftazidime216

Despite its promising in vitro activity and the innovative "Trojan Horse" mechanism, the development of this compound (GR69153) was ultimately terminated. wikipedia.orgnih.govnih.govuni.lunih.govgoogle.com While the precise reasons for its discontinuation were largely undisclosed, they are believed to have included factors such as an uncompetitive antimicrobial spectrum in vitro, unfavorable pharmacokinetics, or undesirable side effects observed in vivo. These issues were potentially linked to the catechol moiety's chelating properties and its susceptibility to methylation. wikipedia.org

The research into siderophore cephalosporins persisted, culminating in the approval of cefiderocol (B606585) in 2019, which became the first siderophore cephalosporin to achieve clinical use. researchgate.netidrblab.netfishersci.cawikidata.orgwikipedia.orguni.lunih.govmitoproteome.orglabsolu.ca The success of cefiderocol validated the "Trojan Horse" approach and represents a significant milestone in the development of synthetic siderophore-conjugated drugs designed to combat resistant Gram-negative bacteria. wikidata.orgwikipedia.org The insights gained from the development and eventual discontinuation of compounds like this compound provided crucial lessons that informed the design and advancement of subsequent, more successful siderophore-conjugated antibiotics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17N5O9S2 B040832 Cefetecol CAS No. 117211-03-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117211-03-7

Molecular Formula

C20H17N5O9S2

Molecular Weight

535.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12-/t13-,14+,17-/m1/s1

InChI Key

ILZCDOYRDFDUPN-XUQRFURESA-N

SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O

Other CAS No.

117211-03-7

Synonyms

GR 69153
GR-69153
GR69153

Origin of Product

United States

Molecular Architecture and Rational Design of Cefetecol

Cephalosporin (B10832234) Nucleus: Core Structural Components

Cefetecol is a synthetic antibiotic classified as a cephalosporin. researchgate.net The fundamental chemical structure of this compound includes a cephalosporin nucleus, which is characterized by a beta-lactam ring fused to a six-membered dihydrothiazine ring, forming the cephem core. researchgate.netnih.govmedkoo.comontosight.ainih.gov This beta-lactam ring is crucial for the antimicrobial activity of cephalosporins, as it functions by inhibiting bacterial cell wall synthesis. researchgate.netnih.govmedkoo.comnih.gov The core cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), serves as the foundational synthon for the synthesis of various semi-synthetic cephalosporin antibiotics. medkoo.comfishersci.itwikipedia.org

This compound's molecular formula in its anhydrous form is C20H17N5O9S2, with a molecular weight of approximately 535.5 g/mol . wikipedia.orgfishersci.canih.gov A hydrate (B1144303) form, C20H17N5O9S2.4H2O, has a molecular weight of 607.57. fishersci.ca

PropertyValue
Chemical ClassCephalosporin (Beta-lactam antibiotic) researchgate.net
Molecular Formula (Anhydrous)C20H17N5O9S2wikipedia.orgfishersci.canih.gov
Molecular Weight (Anhydrous)~535.5 g/mol wikipedia.orgfishersci.canih.gov
Molecular Formula (Hydrate)C20H17N5O9S2.4H2O fishersci.ca
Molecular Weight (Hydrate)607.57 g/mol fishersci.ca
Research CodeGR 69153 researchgate.net

Catechol Moiety: Design for Iron Chelation and Biological Recognition

A distinctive feature of this compound (also known by its research code GR69153) is the incorporation of a catechol motif. mims.com This catechol moiety is strategically designed to mimic naturally occurring siderophore molecules, which are low-molecular-weight iron-chelating compounds produced by nearly all bacterial species. mims.commdpi.comwikipedia.orgfishersci.atwikipedia.orgnih.govuni.luguidetopharmacology.orgsci-toys.com Siderophores play a vital role in bacterial survival and growth by solubilizing and transporting ferric iron (Fe³⁺) from the environment into the bacterial cell, especially in iron-deficient conditions where free iron concentrations are extremely low. mims.comwikipedia.orgfishersci.atwikipedia.orgnih.govuni.luguidetopharmacology.org

The rational design behind integrating a catechol moiety into this compound was to employ a "Trojan horse" strategy. mims.commdpi.comwikipedia.orgfishersci.atnih.govguidetopharmacology.orgguidetomalariapharmacology.org In this mechanism, the antibiotic, once complexed with environmental iron, would be actively recognized and transported across the outer membrane of Gram-negative bacteria via specialized iron transporter channels that typically import natural siderophore-iron complexes. mims.commdpi.comwikipedia.orgfishersci.atnih.govguidetopharmacology.orgguidetomalariapharmacology.org Following entry into the periplasmic space of the bacterial cell, the iron-siderophore-antibiotic complex is expected to dissociate, allowing the antibiotic to exert its antibacterial activity by targeting penicillin-binding proteins (PBPs). wikipedia.orgmdpi.com

However, detailed research findings revealed a critical limitation of this compound's catechol moiety: it proved to be a "metabolic hotspot" in mammalian systems. nih.govguidetopharmacology.org The catechol group was susceptible to methylation by mammalian catechol-O-methyltransferase (COMT). nih.govguidetopharmacology.orgnih.gov This metabolic modification rendered the compound unable to effectively bind iron and, consequently, prevented its recognition and efficient transport by bacterial iron uptake systems, leading to a significant loss of its intended activity in vivo. nih.govguidetopharmacology.orgnih.gov This metabolic vulnerability was a primary factor in the termination of this compound's development in Phase 1 clinical trials. nih.govguidetopharmacology.orgnih.govwikidata.org

Key Substituents and Linkages: Implications for Stability and Activity (e.g., C-3 and C-7 side chains)

Cephalosporins, including this compound, derive their diverse antibacterial spectra, β-lactamase sensitivities, and pharmacokinetic properties from modifications at specific positions on their cephem nucleus, primarily the C-3 (or C-3') and C-7 (or C-7') side chains. medkoo.comfishersci.itwikipedia.org

This compound's full IUPAC chemical name, (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, provides insight into its complex side chain structure. wikipedia.orgfishersci.ca The C-7 position features a 2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl group. This elaborate side chain is linked to the amino group at C-7 of the cephalosporin nucleus. The catechol moiety, crucial for siderophore activity, is specifically incorporated within this C-7 side chain, attached via a carboxy(3,4-dihydroxyphenyl)methoxy linkage. The C-3 position of the cephem nucleus in this compound is substituted with a carboxylic acid group. wikipedia.orgfishersci.ca

While the general principles for cephalosporins dictate that C-3 and C-7 modifications influence stability against β-lactamases and outer membrane permeability, the specific implications of this compound's unique C-3 and C-7 side chains for its inherent stability and activity were overshadowed by the metabolic instability of its catechol moiety. The failure to progress beyond Phase 1 was directly attributed to the methylation of the catechol by mammalian enzymes, which impaired its biological function. nih.govguidetopharmacology.orgnih.gov

Comparative Structural Analysis with Other Siderophore Cephalosporins and Beta-Lactams

This compound (GR69153) stands as one of the early siderophore cephalosporin candidates investigated in the late 1980s and early 1990s. mims.commdpi.comfishersci.atsci-toys.comguidetomalariapharmacology.orgnih.govmims.comguidetopharmacology.orgnih.gov Despite demonstrating potent in vitro antibacterial activity, particularly against Gram-negative pathogens like Pseudomonas aeruginosa, its clinical development was terminated in Phase 1. nih.govmims.comguidetopharmacology.orgnih.govwikidata.org This failure was primarily due to its susceptibility to methylation by mammalian catechol-O-methyltransferase (COMT), which abolished its iron-chelating and bacterial uptake capabilities, alongside unfavorable pharmacokinetic profiles. nih.govguidetopharmacology.orgnih.govwikidata.org Other early catechol-cephalosporin conjugates, such as S-9096, also faced discontinuation due to issues like cardiovascular toxicity and low substance stability. mdpi.com

The experience with this compound and similar compounds informed the rational design of subsequent siderophore cephalosporins, most notably Cefiderocol (B606585) . Cefiderocol represents a more successful advancement in this class, having gained regulatory approval. nih.govmdpi.comwikipedia.orgfishersci.atnih.govsci-toys.comguidetomalariapharmacology.orgnih.govguidetopharmacology.orgnih.gov

Comparative Structural Features of Siderophore Cephalosporins:

CompoundSiderophore MoietyLocation of Siderophore MoietyKey Structural Features for Stability/ActivityClinical Development Status & Outcome
This compound (GR69153) researchgate.netmims.comCatechol mims.comC-7 side chain (via a carboxy(3,4-dihydroxyphenyl)methoxy linkage) wikipedia.orgfishersci.caSusceptible to methylation by mammalian COMT, leading to loss of activity. nih.govguidetopharmacology.orgnih.govTerminated in Phase 1 (due to metabolic instability and unfavorable pharmacokinetics). nih.govguidetopharmacology.orgnih.govwikidata.org
Cefiderocol mdpi.comwikipedia.orgChlorocatechol mdpi.comwikipedia.orgnih.govnih.govguidetopharmacology.orgwikipedia.orgC-3 side chain mdpi.comwikipedia.orgnih.govguidetopharmacology.orgOptimized for in vivo stability against COMT; pyrrolidinium (B1226570) at C-3 for antibacterial activity and β-lactamase stability; carboxypropanoxyimino at C-7 for outer membrane transport. mdpi.comwikipedia.orgnih.govmims.comguidetopharmacology.orgApproved for clinical use. fishersci.at
GT-1 (LCB10-0200) mdpi.comguidetopharmacology.orgguidetomalariapharmacology.orgnih.govDihydroxypyridone mdpi.comguidetopharmacology.orgConjugated to a modified aminothiazolylglycyl cephalosporin guidetopharmacology.orgDesigned to exploit siderophore-dependent pathways; resistant to various β-lactamases. mdpi.comguidetopharmacology.orgnih.govPreclinical/Early clinical investigation (did not progress past Phase 1). mdpi.comguidetomalariapharmacology.org
M-14659 nih.govmedkoo.comontosight.aimims.comnih.govnsk.hrCatechol nih.govontosight.aiUndisclosed specific attachment point, but part of complex side chains. ontosight.aiInjectable semisynthetic cephalosporin; broad spectrum activity. medkoo.comontosight.aiNot successful in vivo despite potent in vitro activity. fishersci.at

Comparison with General Beta-Lactams:

All beta-lactam antibiotics, including cephalosporins, penicillins, carbapenems, and monobactams, share a common structural element: the four-membered beta-lactam ring. nih.govontosight.ainih.govnih.gov This ring is the primary pharmacophore responsible for their antibacterial properties. nih.govontosight.ai Their mechanism of action involves the inhibition of bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. researchgate.netnih.govmedkoo.comnih.govwikipedia.orgwikipedia.orgwikipedia.org

While all beta-lactams target PBPs, modifications to their core structures and side chains lead to differences in their spectrum of activity and stability against bacterial resistance mechanisms, particularly β-lactamases. Cephalosporins, in general, exhibit greater stability against β-lactamase destruction compared to penicillins. nih.gov The rational design of siderophore cephalosporins like this compound aimed to add another layer of defense by enhancing bacterial uptake, a mechanism not inherently present in classical beta-lactams. However, as seen with this compound, the success of such modifications heavily relies on the stability and functionality of the added moieties within the complex biological environment.

Bacterial Cell Entry and Intracellular Fate of Cefetecol

Mechanism of Outer Membrane Permeation via Iron Transport Systems

Cefetecol (GR69153) is classified as a siderophore-β-lactam conjugate, a class of antibiotics engineered to mimic natural siderophores—iron-chelating molecules produced by bacteria to scavenge essential iron from their environment escholarship.orgresearchgate.netwhiterose.ac.uk. The presence of a catechol moiety on this compound's C-3 side chain enables it to chelate ferric iron (Fe³⁺), forming an iron-Cefetecol complex oup.comoup.comresearchgate.net. This complex is then recognized by bacterial iron transport systems, which actively transport it across the outer membrane, effectively "hiding" the antibiotic within a vital nutrient uptake pathway. This strategy is widely known as the "Trojan horse" mechanism, allowing the antibiotic to bypass typical outer membrane impermeability and porin channel limitations that confer resistance to other antimicrobials asm.orgoup.comresearchgate.net.

Role of Specific Outer Membrane Proteins (e.g., TonB-dependent transporters, FhuA)

The active transport of siderophore-iron complexes across the bacterial outer membrane is primarily mediated by TonB-dependent transporters (TBDTs) nih.govresearchgate.netmdpi.com. These highly specific outer membrane proteins form a β-barrel structure that spans the outer membrane and contains a "plug" domain nih.govresearchgate.net. The transport process is energy-dependent, requiring the protonmotive force from the inner membrane, which is transduced to the TBDTs by an inner membrane protein complex consisting of TonB, ExbB, and ExbD nih.govmdpi.com.

While direct experimental data specifically detailing this compound's interaction with individual TBDTs like FhuA (a ferrichrome transporter) are not explicitly available in the provided search results, the general mechanism for siderophore cephalosporins suggests involvement of these systems. For instance, related siderophore cephalosporins are actively transported via specialized iron transporter channels, including specific iron transporters such as CirA and Fiu in Escherichia coli and PiuA in Pseudomonas aeruginosa oup.comresearchgate.netresearchgate.net. Given this compound's structural design as a catechol-substituted siderophore cephalosporin (B10832234), it is highly probable that its permeation relies on similar TonB-dependent iron uptake pathways.

Dynamics of Iron-Cefetecol Complex Formation and Dissociation

The formation of the iron-Cefetecol complex is a prerequisite for its active transport into the bacterial periplasm. The catechol moiety of this compound acts as a chelating agent for iron oup.comoup.comresearchgate.net. Once the iron-siderophore-antibiotic complex successfully traverses the outer membrane and reaches the periplasmic space, it is crucial for the complex to dissociate oup.comresearchgate.netresearchgate.net. This dissociation releases the active antibiotic into the periplasm, where it can then exert its antibacterial effect by binding to its target, penicillin-binding proteins (PBPs) oup.comresearchgate.netresearchgate.net. The precise dynamics and stability constants of the iron-Cefetecol complex formation and subsequent dissociation in vivo are not detailed in the provided research findings. However, the principle of dissociation post-entry is fundamental for the antibiotic to become biologically active oup.comresearchgate.netresearchgate.net.

Interaction with Efflux Pumps: Resistance Circumvention Strategies

Bacterial efflux pumps are a major mechanism of multidrug resistance, actively expelling a wide range of structurally diverse antibiotics from the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels nih.govgoogleapis.commdpi.comnih.gov. The "Trojan horse" strategy employed by siderophore cephalosporins, including this compound, offers a means to circumvent these efflux-mediated resistance mechanisms asm.orgoup.comresearchgate.net.

By utilizing the bacteria's own iron uptake systems, this compound gains entry through a pathway that is distinct from the general porin channels often exploited by efflux pumps asm.orgoup.com. This active transport mechanism allows this compound to bypass resistance mechanisms associated with outer membrane impermeability, such as the loss of porin channels or the overexpression of multidrug efflux pumps asm.orgoup.com. This circumvention strategy contributes to the enhanced activity of siderophore cephalosporins against otherwise resistant Gram-negative pathogens oup.comresearchgate.net. While the general principle of efflux pump circumvention is inherent to the siderophore mechanism, specific detailed research findings on this compound's direct interactions with and circumvention of particular efflux pump systems are not explicitly available in the provided search results.

Compound Information

Mechanism of Antimicrobial Action at the Molecular Level

Inhibition of Bacterial Cell Wall Synthesis

Cefetecol exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. guidetopharmacology.org The bacterial cell wall, primarily composed of peptidoglycan, is a crucial structural component that maintains cellular integrity and shape. labsolu.ca The synthesis of peptidoglycan involves a complex series of enzymatic reactions, with the final stages being catalyzed by penicillin-binding proteins (PBPs). labsolu.ca By inhibiting these essential enzymes, this compound prevents the necessary cross-linking of peptidoglycan chains, which are vital for the cell wall's strength and rigidity. nih.govlabsolu.ca This disruption leads to a weakened and unstable bacterial cell wall, ultimately resulting in cell lysis and bacterial death. guidetopharmacology.orglabsolu.ca

Penicillin-Binding Protein (PBP) Affinity and Binding

As a β-lactam antibiotic, this compound binds to penicillin-binding proteins (PBPs) within the bacterial cell. guidetopharmacology.org PBPs are a group of bacterial enzymes characterized by their affinity for and binding of penicillin and other β-lactam antibiotics. These proteins act as transpeptidases, catalyzing the cross-linking of peptidoglycan units during cell wall synthesis. labsolu.ca The β-lactam ring of this compound mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors, allowing it to covalently bind to the active site of PBPs and inhibit their enzymatic activity. While this compound is known to bind to bacterial PBPs, specific detailed research findings regarding its precise binding affinities (e.g., IC50 values) for individual PBPs across various bacterial species are not extensively documented in the available literature.

Specificity for Penicillin-Binding Protein Targets (e.g., PBP3)

Bactericidal Effects on Bacterial Pathogens

This compound is characterized by its bactericidal effects, meaning it directly kills bacterial pathogens rather than merely inhibiting their growth. guidetopharmacology.org This bactericidal activity is primarily a consequence of its ability to disrupt bacterial cell wall synthesis, leading to irreversible damage and cell lysis. guidetopharmacology.org this compound has demonstrated potent in vitro activity nih.gov and is effective against a wide range of Gram-positive and Gram-negative bacteria. guidetopharmacology.org The active transport mechanism, involving iron-regulated outer membrane proteins, plays a significant role in enhancing its bactericidal efficacy, particularly at lower concentrations, by ensuring efficient accumulation within the bacterial periplasmic space where its PBP targets reside. nih.gov

In Vitro Antimicrobial Spectrum and Potency of Cefetecol

Activity Against Gram-Negative Bacteria (e.g., Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, Stenotrophomonas maltophilia)

Cefetecol (GR69153) demonstrated broad activity against Gram-negative bacteria, often at concentrations comparable to or lower than those of ceftazidime (B193861) and ceftriaxone (B1232239) nih.gov.

Against members of the Enterobacteriaceae family, this compound generally showed high activity. The minimum inhibitory concentrations for 90% of tested isolates (MIC90) were typically less than 0.5 µg/mL. However, notable exceptions included Serratia spp. (MIC90 of 4 µg/mL), Citrobacter spp. (MIC90 of 2 µg/mL), and Enterobacter spp. (MIC90 of 8 µg/mL) nih.gov. The MIC50 values for Enterobacteriaceae ranged from 0.008 to 0.5 µg/mL nih.gov.

For Pseudomonas aeruginosa , this compound exhibited potent activity, with 90% of isolates susceptible to ≤1 µg/mL. The MIC50 for P. aeruginosa was 0.25 µg/mL, and the MIC90 was 4 µg/mL nih.govnih.govnih.gov. This activity was generally two- to fourfold greater than that of ceftazidime nih.gov.

Against Acinetobacter spp. , the MIC50 for this compound was reported as 2 µg/mL nih.gov. In contrast, this compound did not significantly inhibit Stenotrophomonas maltophilia (formerly Xanthomonas maltophilia) nih.govnih.gov. Other Gram-negative isolates highly susceptible to this compound included Haemophilus influenzae, Branhamella catarrhalis, and Neisseria spp., with MICs for 90% of strains being ≤0.12 µg/mL nih.gov.

The following table summarizes the MIC90 values for this compound against selected Gram-negative bacteria:

Organism Group / SpeciesMIC90 (µg/mL)Reference
Enterobacteriaceae (general)<0.5 nih.gov
Serratia spp.4 nih.gov
Citrobacter spp.2 nih.gov
Enterobacter spp.8 nih.gov
Pseudomonas aeruginosa4 nih.govnih.gov
Haemophilus influenzae≤0.12 nih.gov
Branhamella catarrhalis≤0.12 nih.gov
Neisseria spp.≤0.12 nih.gov

Activity Against Gram-Positive Bacteria

This compound was also designed to be active against Gram-positive bacilli guidetopharmacology.org. Against Staphylococcus aureus , excluding methicillin-resistant strains, 90% of isolates were susceptible to ≤2 µg/mL of this compound. Notably, this compound demonstrated four- to eightfold greater activity against these strains compared to ceftazidime and ceftriaxone nih.gov. The MIC50 for S. aureus was 4 µg/mL nih.gov.

Streptococcus pneumoniae (penicillin-susceptible strains) showed high susceptibility, with an MIC for 90% of strains being ≤0.12 µg/mL nih.gov. Potent activity was also observed against beta-hemolytic streptococci and most species of coagulase-negative staphylococci nih.gov. However, this compound was less active than cefpirome (B1668871) or imipenem (B608078) against some Gram-positive pathogens and anaerobes guidetopharmacology.orgnih.gov. It did not significantly inhibit enterococci (MIC90s ≥16 µg/mL), Corynebacterium jeikeium, or Listeria monocytogenes nih.govnih.gov.

The following table summarizes the MIC90 values for this compound against selected Gram-positive bacteria:

Organism Group / SpeciesMIC90 (µg/mL)Reference
Staphylococcus aureus (MSSA)≤2 nih.gov
Streptococcus pneumoniae (PS)≤0.12 nih.gov
Enterococci≥16 nih.gov

Efficacy Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Isolates

Despite demonstrating potent in vitro activity in early studies, this compound's development did not progress to successful clinical stages oup.commdpi.comresearchgate.net. This outcome was partly attributed to a "lack of a competitive antimicrobial spectrum in vitro" asm.org.

Susceptibility to Beta-Lactamases: Stability Profile (e.g., ESBLs, AmpC, Serine and Metallo-Carbapenemases)

This compound (GR69153) generally exhibited stability to beta-lactamase hydrolysis guidetopharmacology.orgnih.gov. Research demonstrated its stability against hydrolysis by specific beta-lactamases, including TEM-1, TEM-5, SHV-1, SHV-2, and K1 enzymes nih.gov. However, some susceptibility to hydrolysis was observed with TEM-3, TEM-9, and P99 enzymes nih.gov.

While later generations of cephalosporins (not specifically this compound) were developed with enhanced stability against extended-spectrum class A and chromosomally encoded class C beta-lactamases asm.org, detailed comprehensive data on this compound's stability against a wider array of modern beta-lactamases, such as ESBLs, AmpC, and various serine and metallo-carbapenemases, are not extensively documented in publicly available literature, likely due to its terminated development.

The following table summarizes this compound's stability against tested beta-lactamases:

Beta-Lactamase TypeStability ProfileReference
TEM-1Stable nih.gov
TEM-5Stable nih.gov
SHV-1Stable nih.gov
SHV-2Stable nih.gov
K1Stable nih.gov
TEM-3Some Susceptibility nih.gov
TEM-9Some Susceptibility nih.gov
P99Some Susceptibility nih.gov

Minimum Inhibitory Concentration (MIC) Determinations and Interpretive Criteria for Research

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a specific test strain of an organism under strictly controlled in vitro conditions researchgate.net. MIC determinations are fundamental in antimicrobial susceptibility testing and are typically performed using dilution methods, such as agar (B569324) dilution or broth microdilution, or gradient methods like E-test researchgate.net.

For this compound (GR69153), initial in vitro activity assessments, including MIC determinations, were conducted using the broth microdilution method nih.govnih.gov. Quality control MIC ranges for reference strains were also proposed based on multicenter data derived from GR69153 studies nih.gov.

In research settings, the determined MIC value is compared with established MIC clinical breakpoints to classify a bacterial strain as susceptible, intermediate, or resistant to a particular antibiotic researchgate.net. However, it is important to note that specific clinical interpretive criteria for this compound for routine diagnostic or therapeutic guidance are not widely established or published, given that its clinical development was terminated. Research-based interpretive criteria would typically rely on the MIC distributions observed in in vitro studies and comparisons with other known antibiotics.

Mechanisms of Microbial Resistance to Cefetecol

Enzymatic Degradation: Role of Specific Beta-Lactamases

Enzymatic degradation by beta-lactamases is a predominant mechanism of resistance to cephalosporins and penicillins nih.govmdpi.com. These bacterial enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive reactgroup.org. While Cefetecol was engineered with structural features intended to confer stability against β-lactamases researchgate.net, the overexpression of beta-lactamases has been identified as a common resistance mechanism against this compound rsc.org. Resistance to cephalosporins can be mediated by various plasmid-encoded beta-lactamases, including types such as PER, VEB, GES, TEM, and SHV medintensiva.org. Related siderophore cephalosporins, like cefiderocol (B606585), demonstrate intrinsic structural stability against a wide array of serine- and metallo-β-lactamases, including clinically significant carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), oxacillin (B1211168) carbapenemase (OXA), New Delhi metallo-β-lactamase (NDM), and Verona integron-encoded metallo-β-lactamase (VIM) nih.govresearchgate.net. This highlights the ongoing challenge of enzymatic resistance even for advanced β-lactams.

Alterations in Bacterial Iron Uptake Systems

This compound leverages bacterial iron acquisition systems for its entry into the periplasmic space mdpi.comresearchgate.netresearchgate.net. Consequently, modifications to these systems can impede the antibiotic's uptake and lead to reduced susceptibility.

Resistance to catechol-ligand conjugates, such as this compound, can be acquired through disruptions in the bacterial iron uptake machinery. This includes the loss of the TonB energy-transducing protein or specific catecholate receptors like Cir and Fiu in Escherichia coli and other Enterobacteriaceae researchgate.netsemanticscholar.org. Similarly, in Pseudomonas aeruginosa and Acinetobacter baumannii, the loss of putative catecholate receptors such as PiuA, PiuD, and PirA, or the TonB protein, can result in increased minimum inhibitory concentrations (MICs) for siderophore cephalosporins researchgate.netsemanticscholar.orgfrontiersin.org. Research on cefiderocol, a related siderophore cephalosporin (B10832234), has shown that alterations in siderophore receptors cirA and/or fiu in Enterobacterales are associated with decreased susceptibility or resistance, with mutations in cirA leading to elevated cefiderocol MIC values in Klebsiella pneumoniae and Enterobacter cloacae complex strains mdpi.com. Transcriptional repression of siderophore receptor genes like fiu, cirA, fepA, and fhuA has also been observed in K. pneumoniae nih.gov.

The catechol moiety is integral to this compound's mechanism of action, enabling it to chelate iron and facilitate active transport into bacterial cells nih.govmdpi.comresearchgate.netresearchgate.net. However, this critical component also presents a vulnerability. The development of this compound was halted partly due to the catechol group being a "metabolic hotspot" susceptible to methylation by catechol O-methyltransferase rsc.org. This methylation can render the compound unable to effectively bind iron for bacterial uptake, thereby diminishing its antibacterial activity nih.govrsc.org. The susceptibility of the catechol moiety to metabolic modification directly impacts its recognition by bacterial iron transport systems, contributing to a form of resistance or reduced efficacy. Furthermore, the catechol moiety has been associated with poor pharmacokinetics and potential toxicity due to its impact on iron homeostasis asm.org.

Efflux Pump Overexpression and its Contribution to Reduced Susceptibility

Efflux pumps are bacterial membrane proteins that actively expel antibiotics from the cell, thus reducing their intracellular concentration and contributing to decreased susceptibility or resistance aimspress.commdpi.comreactgroup.org. Overexpression of these pumps is a significant mechanism of multidrug resistance in Gram-negative bacteria researchgate.netfrontiersin.orgmdpi.commdpi.comnih.gov. While siderophore cephalosporins like this compound are designed to bypass some permeability barriers, efflux pump overexpression remains a general resistance mechanism for β-lactam antibiotics nih.govmdpi.comresearchgate.netplos.org. The increased expression of efflux pumps can act synergistically with other resistance mechanisms, such as β-lactamase production, to further enhance bacterial resistance mdpi.com.

Porin Channel Modifications and Their Influence on Permeability

Porins are outer membrane channels in Gram-negative bacteria that allow hydrophilic molecules, including many antibiotics, to enter the cell aimspress.commdpi.com. Modifications to these porin channels, such as a decrease in their number or mutations altering their structure, can reduce outer membrane permeability and impede antibiotic entry nih.govmdpi.comreactgroup.orgplos.org. This mechanism has been linked to resistance to various β-lactams, including extended-spectrum cephalosporins and carbapenems plos.org. Although the "Trojan horse" strategy of this compound aims to overcome permeability-related resistance due to porin channel loss nih.govmdpi.com, porin modifications remain a relevant resistance mechanism for bacteria against β-lactam antibiotics researchgate.netplos.orgjournalagent.com.

Penicillin-Binding Protein Target Modifications (e.g., PBP3)

This compound exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial enzymes involved in bacterial cell wall synthesis mdpi.comresearchgate.netnih.govplos.org. Specifically, this compound primarily targets PBP3 mdpi.comresearchgate.netnih.gov. Alterations in these PBP targets represent a fundamental mechanism of bacterial resistance nih.govmdpi.comaimspress.commdpi.comreactgroup.org. Mutations in PBPs can lead to resistance by reducing the antibiotic's binding affinity to the active site or, in some cases, by evolving a β-lactamase-like activity that degrades the antibiotic plos.org. For PBP3, modifications, such as four-amino acid insertions (e.g., YRIN or YRIK), have been shown to decrease susceptibility to cephalosporins, including cefiderocol, particularly when co-expressed with broad-spectrum β-lactamases nih.govnih.gov. These modifications often occur near the active site of the PBP, impacting the antibiotic's ability to inhibit cell wall synthesis effectively mdpi.com.

Metabolic Inactivation by Host Enzymes (e.g., Catechol-O-methyltransferase) and its Implications for Development Failure

The development of novel antibacterial agents, particularly those targeting Gram-negative pathogens, faces significant challenges, including the emergence of resistance mechanisms and metabolic instability within the host. This compound, a broad-spectrum, fourth-generation cephalosporin, was one such drug candidate whose progression was halted during Phase I clinical trials due to metabolic inactivation by host enzymes. guidetopharmacology.orgnih.gov

A crucial factor in this compound's development failure was its susceptibility to metabolic inactivation by catechol-O-methyltransferase (COMT), a host enzyme. guidetopharmacology.org this compound incorporates a catechol functional group, which was intended to facilitate iron binding and uptake into the pathogen, leveraging the siderophore-mediated iron acquisition systems of bacteria. guidetopharmacology.org However, this catechol moiety proved to be a "metabolic hotspot" for COMT. guidetopharmacology.org

COMT is an enzyme primarily known for its role in the inactivation and metabolism of catecholamines, catecholestrogens, and various drugs possessing a catechol structure. researchgate.netwikipedia.org It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol substrate, effectively O-methylating the compound. wikipedia.orglabsolu.ca In the case of this compound, this methylation by COMT rendered the compound unable to effectively bind iron, thereby compromising its intended mechanism of action for pathogen uptake. guidetopharmacology.org

The metabolic instability caused by COMT-mediated methylation directly impacted this compound's efficacy in vivo, despite promising early in vitro investigations. guidetopharmacology.org This metabolic vulnerability led to the termination of this compound's development during Phase I clinical trials. guidetopharmacology.orgnih.govnih.gov This highlights a critical challenge in antibiotic development: ensuring that compounds with potent in vitro activity maintain their stability and activity within the complex physiological environment of a host. Subsequent medicinal chemistry efforts in the field of catechol-containing metallophores have focused on strategies, such as tuning the pKa of the phenol (B47542) group, to prevent methylation and enhance metabolic stability, learning from the challenges faced by compounds like this compound. guidetopharmacology.org

Development Status of this compound

Drug CandidateClass/TypeDevelopment StageReason for DiscontinuationKey Mechanism of Failure
This compoundCephalosporin (Catechol-substituted)Phase I Clinical TrialsMetabolic Inactivation by Host EnzymesO-methylation by Catechol-O-methyltransferase (COMT), preventing iron binding and uptake
GSK3342830Siderophore-antibiotic conjugatePhase I Clinical TrialsMetabolic Inactivation by Host EnzymesO-methylation by Catechol-O-methyltransferase (COMT)

Note: GSK3342830 is included as its development was terminated for the same reason as this compound, as mentioned in the research findings. guidetopharmacology.org

Structure Activity Relationship Sar Studies of Cefetecol and Analogs

Influence of C-3 Side Chain Modifications on Siderophore Activity and Stability

The structure of Cefetecol features a relatively simple C-3 side chain, lacking the complex substitutions seen in later-generation siderophore cephalosporins. Its siderophore activity is not derived from this position. Instead, the focus on the C-3 position in subsequent analogs was a direct result of the need to improve upon the stability and activity profile of early compounds like this compound.

The development of cefiderocol (B606585) illustrates the critical evolution of the C-3 side chain. By incorporating a chlorocatechol moiety at the terminus of the C-3 side chain, potent siderophore activity was conferred directly at this position. oup.comresearchgate.net This modification allows the molecule to chelate ferric iron, mimicking natural siderophores and enabling active transport across the bacterial outer membrane via iron transporter channels. oup.comnih.gov This "Trojan horse" strategy facilitates entry into the periplasmic space where the antibiotic can reach its target, the penicillin-binding proteins (PBPs). researchgate.net

Furthermore, the inclusion of a pyrrolidinium (B1226570) group on the C-3 side chain, a feature borrowed from the fourth-generation cephalosporin (B10832234) cefepime, was found to be crucial for improving both antibacterial activity and stability against a wide range of β-lactamases. oup.comnih.govnih.gov This combination of a siderophore moiety and a stabilizing group at the C-3 position was a key design principle that addressed the shortcomings of earlier siderophore cephalosporins, which often suffered from chemical instability. oup.com

Table 1: Comparison of C-3 Side Chain Characteristics and Their Functional Impact
CompoundC-3 Side Chain StructurePrimary Function of C-3 Side ChainImpact on Siderophore ActivityImpact on Stability
This compoundUnsubstituted (part of cephem core)Minimal contribution to activityNoneBaseline cephem stability
CefiderocolPyrrolidinium group linked to a chlorocatechol moietySiderophore activity and β-lactamase stabilityPrimary driver of iron chelation and active transportSignificantly enhanced against hydrolysis by β-lactamases

Impact of C-7 Side Chain Modifications on Target Affinity and Permeability

In this compound, the C-7 side chain is the source of its siderophore activity. It incorporates a catechol-substituted 7-aminothiazolyl-oxime moiety. nih.gov This catechol group is responsible for chelating iron, which allows the molecule to be actively transported into Gram-negative bacteria through their tonB-dependent iron transport systems. nih.gov This active uptake mechanism effectively bypasses the cell's outer membrane permeability barrier, leading to potent in vitro activity, particularly against Pseudomonas aeruginosa. nih.govnih.gov

While innovative, this design placed the bulky iron-chelating group directly on the C-7 acylamino side chain, which is also critical for binding to penicillin-binding proteins (PBPs) and for stability against β-lactamases. In the evolution from this compound to cefiderocol, the siderophore function was relocated to the C-3 position. This allowed for the optimization of the C-7 side chain to enhance PBP affinity and improve stability. Cefiderocol's C-7 side chain features a carboxypropanoxyimino group, similar to that of ceftazidime (B193861), which improves transport across the outer membrane and confers stability against many β-lactamases. oup.comresearchgate.netnih.gov This structural separation of functions—siderophore activity at C-3 and PBP affinity/stability at C-7—is a key refinement that contributes to the superior profile of cefiderocol. researchgate.net

Table 2: Comparison of C-7 Side Chain Characteristics and Their Functional Impact
CompoundC-7 Side Chain StructurePrimary Function of C-7 Side ChainImpact on Target (PBP) AffinityImpact on Permeability
This compoundAminothiazolyl-oxime with a catechol substituentSiderophore activity and PBP bindingSufficient for potent activityActively transported via iron uptake systems
CefiderocolAminothiadiazole ring with a carboxypropanoxyimino groupPBP binding and β-lactamase stabilityHigh affinity for PBP3Enhanced transport across the outer membrane

Rational Design Principles for Enhancing Antimicrobial Potency and Resistance Evasion

The development of this compound and its successors is rooted in the rational design principle of exploiting bacterial iron acquisition systems to overcome resistance. nih.gov This "Trojan horse" strategy is designed to circumvent common resistance mechanisms in Gram-negative bacteria, such as reduced membrane permeability due to porin channel mutations and the action of efflux pumps. oup.com

Key rational design principles derived from SAR studies include:

Incorporation of a Catechol Moiety: The dihydroxybenzoyl (catechol) group is the essential pharmacophore for iron chelation. Studies show that masking one of the hydroxyl groups, for instance by converting it to a methoxy (B1213986) group, abolishes iron-chelating ability and significantly reduces antibacterial activity, confirming that active transport is the primary mechanism of entry. oup.comnih.gov

Structural Stability: The core cephalosporin structure must be stable against hydrolysis by a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. nih.gov Modifications at both the C-3 and C-7 positions in cefiderocol contribute to its broad stability, a crucial improvement over earlier, less stable compounds. researchgate.net

Optimized Linkers and Spacing: The length and chemical nature of the linkers connecting the cephalosporin core to the siderophore moiety are critical for ensuring proper orientation for binding to both iron transporters and PBPs. The design of cefiderocol reflects a balance that allows the siderophore component to effectively deliver the antibiotic into the periplasm without compromising the ability of the β-lactam core to inhibit cell wall synthesis.

Lessons from this compound's SAR for Subsequent Siderophore Cephalosporin Development

This compound was a pioneering molecule that, despite potent in vitro activity, did not succeed in clinical development. oup.comnih.gov Its failure, along with that of other early siderophore cephalosporins like S-9096 (which was halted due to toxicity and stability issues), provided invaluable lessons for the field. oup.com

The primary takeaways from the experience with this compound and its contemporaries were:

Proof of Concept: this compound validated the "Trojan horse" strategy, demonstrating that conjugating a catechol siderophore to a cephalosporin could yield potent activity against challenging Gram-negative pathogens. oup.comnih.gov

The Need for Enhanced Stability: Early compounds suffered from chemical instability, which limited their therapeutic potential. The development of cefiderocol incorporated stabilizing elements from modern cephalosporins, such as the C-3 pyrrolidinium group (from cefepime) and a robust C-7 side chain, to create a more durable molecule. oup.comnih.gov

Strategic Placement of Moieties: The SAR of cefiderocol, when contrasted with this compound, demonstrates the advantage of strategically separating the siderophore and bactericidal functions onto different parts of the molecule (C-3 and C-7, respectively). This modular design allows for the independent optimization of each function, leading to a more potent and stable antibiotic. researchgate.net

Preclinical Research Methodologies for Cefetecol Evaluation

Ex Vivo and Non-Human In Vivo Efficacy Studies (e.g., Animal Infection Models)

Preclinical research into Cefetecol included both in vitro and in vivo assessments to evaluate its antibacterial efficacy. While in vitro studies indicated potent activity against various pathogenic bacteria, this potency did not consistently translate into effective in vivo efficacy in animal infection models oup.comresearchgate.net. This compound entered human clinical trials but its development was terminated in Phase 1 due to this lack of consistent in vivo efficacy oup.com. A primary factor identified for this discrepancy was the methylation of this compound's catechol moiety by mammalian catechol O-methyltransferase (COMT), which resulted in a loss of activity as the metabolized compound was no longer a substrate for bacterial iron uptake systems oup.com. This enzymatic inactivation in the host environment significantly hampered its performance in living systems compared to laboratory in vitro conditions oup.com.

Study Designs for Efficacy Assessment in Animal Models

Efficacy assessment for this compound in animal models aimed to determine if its promising in vitro activity could be replicated in complex biological systems. While specific detailed study designs for this compound's unsuccessful in vivo translation are not extensively reported, preclinical in vivo efficacy studies typically involve various animal infection models to mimic human infections nih.govescholarship.orgoup.comnih.gov. These models commonly include systemic (e.g., intraperitoneal), lung, thigh, or urinary tract infection models, utilizing susceptible and resistant bacterial strains nih.govoup.com. The objective is to evaluate the compound's ability to reduce bacterial burden and improve host survival under controlled conditions oup.comnih.govnih.gov. However, for this compound, the outcomes of these studies indicated a failure to consistently achieve the expected in vivo efficacy that would support further clinical progression oup.comresearchgate.net.

Bacterial Load Reduction and Survival Analysis in Animal Models

In the preclinical evaluation of this compound, significant bacterial load reduction and improved survival rates in animal models were not consistently achieved, contrasting with its potent in vitro activity oup.comresearchgate.net. The inability to demonstrate robust in vivo efficacy, particularly in terms of reducing bacterial counts in infected tissues or enhancing survival, was a critical factor leading to the discontinuation of this compound's development oup.com. This outcome highlights a challenge in antibiotic development where in vitro potency does not always correlate with in vivo effectiveness, often due to host factors or metabolic pathways that inactivate the compound oup.com.

Advanced Analytical Techniques for Cefetecol Research

Chromatographic Methods (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are fundamental chromatographic techniques widely employed in pharmaceutical analysis for the separation, identification, and quantification of components in complex mixtures openaccessjournals.com. These methods operate based on the differential affinities of sample molecules for a mobile phase and a stationary phase within a chromatographic column openaccessjournals.com.

For compounds like Cefetecol, which belongs to the cephalosporin (B10832234) class, HPLC and UHPLC would typically be utilized for:

Purity Profiling: Assessing the purity of this compound and identifying any related substances or impurities. UHPLC, with its higher pressures and smaller particle sizes, offers faster analysis times and improved resolution compared to traditional HPLC, making it suitable for comprehensive impurity profiling openaccessjournals.comrsc.orghplc.eu.

Assay Development: Quantifying this compound in bulk drug substances or formulations.

Stability Studies: Monitoring the degradation products of this compound over time under various conditions.

While HPLC and UHPLC are extensively used for various cephalosporins, specific detailed research findings, including chromatographic conditions (e.g., column type, mobile phase composition, flow rate) and performance data (e.g., retention times, resolution, limits of detection/quantification) directly pertaining to this compound were not extensively detailed in the provided search results. However, the principles applied to other cephalosporins, such as ceftriaxone (B1232239) or cefiderocol (B606585), would generally be transferable for this compound method development rsc.orgnih.govscielo.org.mx.

Mass Spectrometry-Based Detection and Quantification (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the detection and quantification of pharmaceutical compounds. LC-MS/MS is a powerful tool for analyzing analytes in complex matrices, including biological samples, due to its ability to separate compounds chromatographically before their detection and fragmentation in the mass spectrometer mdpi.comresearchgate.netnih.gov.

In the context of this compound, LC-MS/MS would be invaluable for:

Trace Analysis: Detecting and quantifying this compound at very low concentrations.

Metabolite Identification: Identifying and characterizing this compound metabolites in biological systems.

Impurity Analysis: Precisely identifying and assigning the structure of impurities. One reference briefly mentions "LC/MS Analysis of Impurities in Cefotetan" in a context related to "this compound disodium," indicating the application of ESI positive ion detection for impurity assignment google.com. However, specific parameters or detailed research findings for this compound quantification via LC-MS/MS were not provided in the search results.

LC-MS/MS methods for other cephalosporins often involve positive electrospray ionization and detection using a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode, offering high sensitivity and rapid analysis times mdpi.comresearchgate.netnih.govnih.gov. Such approaches are generally applicable to the quantification of cephalosporins like this compound in various matrices.

Spectroscopic Characterization (e.g., UV-Vis, NMR, IR) in Research Contexts

Spectroscopic techniques provide crucial information about the molecular structure, functional groups, and electronic transitions of chemical compounds. These methods are routinely used in research for the characterization and confirmation of synthesized compounds, as well as for studying their properties.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study the structural aspects of unsaturated molecules and to quantify substances based on their absorption of UV or visible light iip.res.inlehigh.edu. For this compound, UV-Vis could be used to determine its concentration in solutions or to investigate its electronic transitions, which are characteristic of its chromophoric groups.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), is a definitive tool for structure elucidation and confirmation, as well as for checking the purity of organic compounds iip.res.inlehigh.eduscielo.org.zaresearchgate.net. It provides detailed information about the connectivity of atoms and their chemical environment within the this compound molecule. Multinuclear and multidimensional NMR facilities are available for complex structural analyses iip.res.in.

IR Spectroscopy: Infrared (IR) spectroscopy is utilized to identify functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations iip.res.inlehigh.eduscielo.org.zaresearchgate.net. For this compound, IR spectroscopy would provide a characteristic fingerprint spectrum, allowing for the identification of key functional groups such as carbonyls, amines, and hydroxyl groups, which are integral to its cephalosporin structure.

While these spectroscopic techniques are indispensable for the comprehensive characterization of organic molecules like this compound, specific spectral data or detailed research findings solely focused on this compound using UV-Vis, NMR, or IR spectroscopy were not available in the provided search results.

Sample Preparation Techniques for Biological Matrices (e.g., Solid-Phase Extraction, Protein Precipitation)

Sample preparation is a critical initial stage in bioanalysis, aimed at extracting and concentrating target analytes from complex biological matrices while removing interfering substances nih.govchromatographyonline.com. For this compound analysis in biological samples (e.g., plasma, serum, urine), common techniques include solid-phase extraction (SPE) and protein precipitation (PP).

Protein Precipitation (PP): PP is a straightforward and rapid sample treatment technique that involves the addition of an organic solvent (e.g., acetonitrile) or a salt to a biological sample, causing proteins to denature and precipitate. The precipitated proteins are then removed by centrifugation, leaving the analyte (this compound) in the supernatant scielo.org.mxnih.govchromatographyonline.combioanalysis-zone.com. While PP is fast and easy to optimize, its selectivity and clean-up efficiency can be low, potentially leading to matrix effects and compromised method sensitivity chromatographyonline.com. However, it is a common first step for removing bulk protein content bioanalysis-zone.com.

Solid-Phase Extraction (SPE): SPE is a more selective and widely accepted sample preparation technique that enables both sample cleanup and preconcentration of target analytes chromatographyonline.comlcms.cz. It involves the partitioning of analytes between a solid sorbent material within a cartridge or well plate and a liquid sample chromatographyonline.com. SPE protocols are more selective than PP due to the specific interactions between the analyte and the chosen sorbent, and they allow for effective removal of interferences through washing steps chromatographyonline.com. The selection of the appropriate SPE sorbent is crucial for achieving optimal selectivity, affinity, and capacity for this compound chromatographyonline.com.

These techniques are widely applied to cephalosporins in general for their quantification in biological matrices, ensuring that the samples are suitable for subsequent chromatographic and mass spectrometric analysis nih.govnih.gov.

Perspectives and Future Research Directions for Siderophore Antibiotics Based on Cefetecol Learnings

Addressing Metabolic Instability in Siderophore Moiety Design

A primary challenge encountered with Cefetecol was the metabolic instability of its catechol moiety. This instability was largely attributed to methylation by mammalian catechol-O-methyltransferase (COMT) enzymes, which rendered the siderophore mimic unrecognizable by bacterial iron transporters and consequently impaired its in vivo efficacy. fishersci.canih.gov

Future research focuses on designing siderophore moieties with enhanced metabolic stability. A key strategy, exemplified by the successful development of cefiderocol (B606585), involves chemically modifying the catechol group. By introducing electron-withdrawing halogen atoms at positions adjacent to the phenol (B47542) group, the pKa of the phenol can be tuned, thereby preventing methylation by host enzymes and maintaining the moiety's ability to coordinate iron and be recognized by bacterial transporters. wikipedia.orgnih.gov This approach ensures the "Trojan horse" mechanism remains effective in the complex in vivo environment.

Strategies for Overcoming Bacterial Resistance to Siderophore-Conjugated Antibiotics

Despite the "Trojan horse" advantage, bacteria can still develop resistance to siderophore-conjugated antibiotics. Several mechanisms contribute to this resistance:

Reduced Permeability: Gram-negative bacteria can downregulate or mutate porin channels, limiting the entry of antibiotics. fishersci.ca

Efflux Pumps: Overexpression of multidrug efflux pumps can actively expel antibiotics from the bacterial cell. wikipedia.orgfishersci.cafishersci.ptscitoys.com

Enzymatic Inactivation: For β-lactam conjugates, the production of β-lactamases remains a significant resistance mechanism. fishersci.cawikipedia.orgscitoys.com

Adaptive Resistance/Phenotypic Plasticity: Bacteria can adapt by switching off the expression of targeted iron uptake pathways and activating alternative ones, or by altering iron acquisition strategies in response to xenosiderophores. wikipedia.orgnih.gov

To overcome these resistance mechanisms, several strategies are being pursued:

Optimized Trojan Horse Design: Continued refinement of siderophore-antibiotic conjugates to ensure efficient active transport through iron uptake systems, thereby bypassing permeability barriers and efflux pumps. wikipedia.orgwikipedia.orgfishersci.cafishersci.ptwikipedia.orgwikidata.orgciteab.comciteab.comciteab.comnih.gov

Enhanced Stability against Inactivation: Designing antibiotic components that are inherently stable against prevalent β-lactamases, as demonstrated by cefiderocol's stability against serine-β-lactamases and metallo-β-lactamases. wikipedia.orgwikipedia.orgscitoys.com

Targeting Multiple Pathways: Exploring conjugates that can utilize multiple bacterial iron uptake pathways or targeting conserved TonB-dependent receptors to mitigate resistance arising from pathway switching. fishersci.nlmims.comnih.gov197.255.126

Combination Therapies: Investigating the synergistic effects of siderophore-antibiotic conjugates with other agents, such as efflux pump inhibitors, to restore or enhance susceptibility. fishersci.caciteab.com

Improved in vitro to in vivo Correlation: Developing standardized in vitro testing methods that more accurately predict in vivo efficacy, accounting for factors like iron-limited environments and bacterial adaptive responses. wikipedia.orgdsmz.de

Exploration of Novel Siderophore Scaffolds and Conjugation Strategies

The diversity of natural siderophores, which are small organic chelators (molecular weight between 150–2000 Da) with high affinity for iron, presents a vast chemical space for novel antibiotic development. wikipedia.orgwikipedia.orgciteab.com Siderophores are broadly classified into three main families: hydroxamates, catecholates, and carboxylates. nih.gov While this compound utilized a catechol motif, future research is exploring a wider array of natural and synthetic siderophore scaffolds.

Key areas of exploration include:

Natural Sideromycins: Studying naturally occurring siderophore-antibiotic conjugates, such as albomycin, provides blueprints for effective conjugation and uptake mechanisms. mims.comwikipedia.orgwikipedia.org

Synthetic Siderophore Mimics: Designing novel synthetic siderophore mimics that offer improved iron-binding properties, enhanced stability, and broader recognition by bacterial transporters. wikipedia.org

Advanced Conjugation Chemistry: Developing sophisticated conjugation strategies to link antibiotics to siderophores. This includes:

Cleavable Linkers: Incorporating biodegradable linkers that ensure the antibiotic is released intracellularly upon entry, maximizing its therapeutic effect. fishersci.nlwikipedia.orgmims.com

Iron-Mediated Coupling: Investigating unique conjugation methods, such as iron-mediated coupling of catechol-containing siderophores with specific antibiotic classes, as observed in some natural systems. wikipedia.org

Protease-Sensitive Linkers: Utilizing linkers that are selectively cleaved by bacterial proteases, ensuring targeted release within the pathogen. wikipedia.org

Integration of Computational Approaches in Antibiotic Discovery and Optimization

Computational methods, including Artificial Intelligence (AI), Machine Learning (ML), and in silico screening, are increasingly vital in accelerating the discovery and optimization of siderophore antibiotics. citeab.commims.commitoproteome.orgub.edunih.govuni.lugoogle.comannualreviews.orgnih.gov These approaches offer significant advantages over traditional high-throughput screening and lead optimization, which are often expensive and labor-intensive. mims.com

The integration of computational tools facilitates:

Virtual Screening: Rapidly screening vast chemical libraries to identify potential siderophore-antibiotic candidates with desired properties. mitoproteome.orgnih.gov

Molecular Property Prediction: Predicting crucial physicochemical properties such as solubility, permeability, and metabolic stability, which are critical for in vivo efficacy. citeab.com

Target Identification and Validation: Utilizing 'omics' data (genomics, metabolomics, transcriptomics, proteomics) to identify novel bacterial targets and understand their interactions with siderophores and antibiotics. nih.govuni.lugoogle.com

De Novo Design: Employing generative AI models to design entirely new molecular structures with specific antimicrobial activities and improved drug-like properties, based on learned chemical patterns. mitoproteome.orgnih.gov

Docking and Simulation: Performing computational docking studies to predict the binding affinity and orientation of siderophore conjugates to bacterial iron transporters (e.g., TonB-dependent receptors), providing insights into their uptake mechanisms. 197.255.126

Resistance Mechanism Prediction: Analyzing genomic and proteomic data to predict potential resistance mechanisms and design compounds that circumvent them.

For example, AI models have successfully identified novel antimicrobial compounds like halicin, demonstrating the power of these approaches in exploring chemical spaces previously inaccessible through traditional methods. ub.edunih.govuni.lu

Repurposing and Analog Development from Existing Siderophore-Based Compounds

Repurposing existing compounds and developing analogs from known siderophore-based structures offer a streamlined path to new antibiotics, leveraging existing knowledge on their chemical properties and, in some cases, safety profiles. This compound itself was an early analog development from the cephalosporin (B10832234) class, incorporating a siderophore mimic. wikipedia.orgresearchgate.net The subsequent development of cefiderocol represents a successful example of analog optimization, building upon the structural insights gained from this compound to improve metabolic stability and expand activity against multi-drug resistant Gram-negative pathogens. wikipedia.orgfishersci.cawikipedia.org

Future efforts in this area include:

Structural Modification: Systematically modifying existing siderophore-antibiotic conjugates to enhance their potency, spectrum of activity, and pharmacokinetic properties. This often involves fine-tuning the siderophore moiety, linker, or antibiotic component based on SAR studies.

Broadening Spectrum: Adapting siderophore conjugation strategies to enable antibiotics traditionally effective against Gram-positive bacteria (e.g., daptomycin) to penetrate Gram-negative pathogens. nih.govwikipedia.org

Exploring Natural Product Libraries: Screening and modifying natural sideromycins and other siderophore-producing microbial metabolites for new or enhanced antibacterial properties.

Leveraging AI for Repurposing: Utilizing computational platforms to identify existing drugs (even those not originally intended as antibiotics) that possess structural features amenable to siderophore conjugation or exhibit intrinsic antimicrobial activity, as seen with halicin. ub.edunih.gov

These strategies aim to accelerate the pipeline of new siderophore antibiotics, offering hope in the ongoing battle against drug-resistant bacteria.

Q & A

Q. What are the established protocols for synthesizing and characterizing Cefetecol to ensure reproducibility in academic research?

To ensure reproducibility, synthesize this compound using documented methods with precise stoichiometric ratios, reaction conditions (e.g., temperature, solvent purity), and purification steps (e.g., column chromatography). Characterize the compound via NMR (¹H/¹³C), HPLC (≥95% purity), and mass spectrometry. Include detailed spectral data and crystallographic information (if available) in the supplementary materials. For known intermediates, cite prior synthesis protocols; for novel derivatives, provide full synthetic pathways and purity validation .

Q. How should researchers design experiments to assess the stability of this compound under various physiological conditions?

Design accelerated stability studies using buffers simulating physiological pH (e.g., 1.2–7.4), temperature (37°C), and enzymatic environments. Monitor degradation via HPLC at timed intervals. Include controls (e.g., inert atmosphere vs. aerobic conditions) and validate results using kinetic modeling (e.g., Arrhenius plots). Report degradation products using LC-MS and assess their biological activity to rule out toxicity .

Q. What statistical approaches are essential for validating this compound’s dose-response relationships in preclinical studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA to compare efficacy across dose groups and ensure adequate sample size via power analysis (α=0.05, β=0.2). For in vivo studies, account for inter-subject variability using mixed-effects models. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictory data on this compound’s mechanism of action across different in vitro models?

Conduct systematic comparative analyses by standardizing assay conditions (e.g., cell lines, incubation times). Use orthogonal validation methods (e.g., CRISPR knockouts, fluorescent probes) to confirm target engagement. Apply meta-analysis techniques to identify confounding variables (e.g., serum concentration in cell media) and reconcile discrepancies. Transparently report negative results and methodological limitations in supplementary materials .

Q. How can researchers optimize this compound’s bioavailability through structural modification while maintaining its therapeutic efficacy?

Employ structure-activity relationship (SAR) studies guided by computational modeling (e.g., molecular docking, QSAR). Test derivatives for solubility (e.g., shake-flask method), permeability (Caco-2 assays), and metabolic stability (microsomal assays). Prioritize candidates with balanced lipophilicity (LogP 1–3) and low cytochrome P450 inhibition. Validate in vivo pharmacokinetics (PK) using LC-MS/MS and compare AUC/MIC ratios to established thresholds .

Q. What strategies should be employed to integrate multi-omics data when investigating this compound’s off-target effects?

Leverage transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to identify off-target pathways. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Apply machine learning (e.g., random forests) to prioritize high-confidence biomarkers. Validate findings using CRISPR interference or pharmacological inhibitors in relevant disease models .

Q. What experimental frameworks are suitable for comparative efficacy studies between this compound and third-generation cephalosporins?

Adopt a blinded, randomized design with head-to-head comparisons in standardized antimicrobial susceptibility testing (CLSI guidelines). Measure MICs against ESKAPE pathogens and assess time-kill kinetics. Include pharmacodynamic indices (e.g., %T > MIC) and resistance emergence rates. For in vivo models, use neutropenic murine thigh infections to simulate human PK/PD relationships .

Methodological Guidance for Literature Reviews and Data Reporting

Q. How to conduct a comprehensive literature review to identify knowledge gaps in this compound’s pharmacokinetic properties?

Use Boolean search strings (e.g., "this compound AND (pharmacokinetics OR bioavailability)") across PubMed, Scopus, and Web of Science. Screen results using PRISMA criteria and categorize findings by study type (e.g., animal vs. human). Identify gaps such as limited data on renal clearance or drug-drug interactions. Annotate conflicting results (e.g., half-life variability) for further investigation .

Q. What criteria should govern the inclusion of this compound data in peer-reviewed publications to ensure scientific rigor?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting experimental details, spectral data, and statistical analyses. Disclose all raw data in repositories like Zenodo. For clinical data, adhere to CONSORT or STROBE checklists. Avoid redundant presentation of results; use tables for comparative efficacy data and figures for mechanistic insights .

Q. How to address ethical considerations when designing studies involving this compound’s human trials?

Submit protocols to institutional review boards (IRBs) for approval. Define inclusion/exclusion criteria (e.g., renal/hepatic function) and obtain informed consent. Monitor adverse events using DSMBs (Data Safety Monitoring Boards) and report SAEs within 24 hours. For vulnerable populations (e.g., pediatrics), justify necessity and include assent procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.